molecular formula C9H15NO2 B8430135 (3R,4S)-4-cyclohexyl-3-hydroxy-2-azetidinone

(3R,4S)-4-cyclohexyl-3-hydroxy-2-azetidinone

Cat. No.: B8430135
M. Wt: 169.22 g/mol
InChI Key: JHTSLEYVTKBQTI-JGVFFNPUSA-N
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Description

(3R,4S)-4-cyclohexyl-3-hydroxy-2-azetidinone is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3R,4S)-4-cyclohexyl-3-hydroxyazetidin-2-one

InChI

InChI=1S/C9H15NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h6-8,11H,1-5H2,(H,10,12)/t7-,8+/m0/s1

InChI Key

JHTSLEYVTKBQTI-JGVFFNPUSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2[C@H](C(=O)N2)O

Canonical SMILES

C1CCC(CC1)C2C(C(=O)N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 500 mg (3.06 mmol) of 4-phenyl-3-hydroxy-2-azetidinone VIa and 15 mg of Rh--C in 10 mL of methanol was heated at 90° C. under 800 psi in an autoclave. After 5 days, the hydrogen pressure was released and the catalyst filtered on celite. Evaporation of the solvent afforded a solid which was recrystallized in ethyl acetate to give 440 mg (85%) of VIIe as a white solid: White solid; mp 140°-140.5° C.; [α]D20 +65.1° (c 0.66, CH3OH); 1H NMR (250 MHz, MeOH-d4) δ 0.75-1.10 (m, 2H), 1.12-1.35 (m, 3H), 1.40-2.00 (m, 6H), 3.28 (dd, J=9.7, 4.6 Hz, 1H), 4.81 (d, J=4.6 Hz, 1H); 1H NMR (250 MHz, DMSO-d6) δ 0.75-1.00 (m, 2H), 1.10-1.35 (m, 3H), 1.37-1.55 (m, 1H), 1.58-1.85 (m, 5H), 3.10 (dd, J=9.6, 4.7 Hz, 1H), 4.67 (m, 1H), 5.87 (d, J=7.8 Hz, 1H), 8.21 (bs, 1H); 13C NMR (63 MHz, DMSO-d6) δ 25.08, 25.36, 26.07, 28.83, 29.17, 37.51, 59.04, 76.41, 170.21; IR (KBr) 3312, 3219, 2928, 1726 cm-1. Anal. Calcd for C9H15NO2 : C, 63.88, H, 8.93, N, 8.28. Found: C, 63.70, H, 9.00, N, 8.06.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh--C
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
4-cyclohexyl-3-hydroxy-2-azetidinone

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